molecular formula C23H20N6O2S2 B2802657 2-(2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzamide CAS No. 1184990-32-6

2-(2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzamide

Cat. No. B2802657
CAS RN: 1184990-32-6
M. Wt: 476.57
InChI Key: ABXSJFFVAYBPFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound belongs to the class of organic compounds known as benzamides, which are characterized by a benzene ring connected to an amide functional group. It also contains a thiazolo[4,5-d]pyrimidine moiety and a dihydroisoquinoline moiety. These structural features suggest that the compound might exhibit a range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound, based on its IUPAC name, would be complex due to the presence of multiple heterocyclic rings. The compound likely has multiple stereocenters, indicating the potential existence of various stereoisomers .


Chemical Reactions Analysis

The compound contains several functional groups that could undergo various chemical reactions. For example, the amide group could participate in hydrolysis or condensation reactions, and the thiazolo[4,5-d]pyrimidine moiety could undergo electrophilic substitution reactions .

Scientific Research Applications

Antibacterial Properties

The compound has been evaluated for its antibacterial activity against various pathogenic bacterial strains. For instance, a novel derivative, (E)-2-benzyl-3-(furan-3-yl)-6,7-dimethoxy-4-(2-phenyl-1H-inden-1-ylidene)-1,2,3,4-tetrahydroisoquinoline , demonstrated antibacterial effects against eight bacterial strains . Investigating its mechanism of action and potential use as an antibacterial agent could be an exciting avenue.

Drug Delivery Systems

The compound’s unique structure may allow for innovative drug delivery strategies. Researchers could investigate its use as a carrier for targeted drug delivery, exploiting its hydrophobic core and potential interactions with cellular components.

These applications highlight the versatility of 2-(2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamido)benzamide and underscore the need for further research to unlock its full potential in various therapeutic areas. 🌟

Safety and Hazards

The safety and hazards associated with this compound are not known without specific toxicological studies. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

Future research could focus on synthesizing this compound and studying its biological activities. Given the biological activities associated with benzamides and thiazolo[4,5-d]pyrimidines, it could be a potential candidate for drug development .

properties

IUPAC Name

2-[[2-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N6O2S2/c24-20(31)16-7-3-4-8-17(16)27-18(30)12-32-22-19-21(25-13-26-22)28-23(33-19)29-10-9-14-5-1-2-6-15(14)11-29/h1-8,13H,9-12H2,(H2,24,31)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABXSJFFVAYBPFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=NC4=C(S3)C(=NC=N4)SCC(=O)NC5=CC=CC=C5C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.